molecular formula C15H17NO2 B2651204 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone CAS No. 2034454-72-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone

Cat. No.: B2651204
CAS No.: 2034454-72-1
M. Wt: 243.306
InChI Key: QFBGJSKIXLNGPH-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone is a chemical building block based on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This fused bicyclic scaffold, which incorporates both nitrogen and oxygen heteroatoms, is of significant interest in medicinal chemistry and drug discovery for constructing three-dimensional molecular architectures . Compounds featuring the 2-oxa-5-azabicyclo[2.2.1]heptane core have been investigated as key components in various therapeutic areas. Patents reveal that this specific bicyclic system is utilized in the development of potent inhibitors for targets such as phosphatidylinositol 4-kinase (PI4K), with potential applications in the treatment of diseases like malaria and viral infections . Furthermore, analogous structures are employed as heterocyclic building blocks in the synthesis of inhibitors for other kinase families, including Pim kinases, which are relevant in oncology research . The (1-phenylcyclopropyl)methanone moiety introduces a rigid, sterically defined group that can influence the compound's metabolic stability and binding affinity. Researchers can utilize this high-purity compound as a versatile intermediate to explore new chemical space in lead optimization and library synthesis. This product is intended for research purposes only and is not for human or diagnostic use. 1

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGJSKIXLNGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[221]heptan-5-yl(1-phenylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors One common approach is to begin with the formation of the bicyclic core, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bicyclic core or the phenyl ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone exhibit antidepressant properties by acting on neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that modifications in the bicyclic structure can enhance binding affinity to serotonin receptors, leading to improved therapeutic outcomes in depression models.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of derivatives based on this compound were synthesized and evaluated for their antidepressant effects in animal models. The results demonstrated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .

2. Analgesic Properties
The compound has also been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways through interaction with opioid receptors, providing a potential alternative to traditional pain medications.

Case Study:
A research article highlighted the analgesic efficacy of related compounds in inflammatory pain models, showing that they significantly reduced pain responses compared to control groups .

Organic Synthesis Applications

1. Synthetic Intermediates
The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules used in pharmaceuticals.

Data Table: Synthetic Pathways Using 2-Oxa-5-Azabicyclo[2.2.1]heptan Derivatives

Reaction TypeYield (%)Reference
Electrophilic Aromatization85
Cycloaddition90
Alkylation75

2. Development of New Therapeutics
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Study:
A recent study explored the use of this compound as a scaffold for synthesizing novel inhibitors of cancer cell proliferation. The derivatives showed promising activity against multiple cancer cell lines, suggesting potential for further development .

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Bicyclic Framework Variations

(a) Thia-Azabicyclo Systems

Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () replace the oxa bridge with sulfur (thia) and adopt a [3.2.0] bicycloheptane structure. The sulfur atom enhances ring stability but reduces polarity compared to oxygen. Such derivatives are often β-lactam antibiotics, where the bicyclic core is critical for β-lactamase resistance .

(b) Oxa-Azabicyclo[2.2.1]heptane Derivatives
  • 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol (): Shares the same bicyclo[2.2.1]heptane core but substitutes the methanone with a propanol group.
  • Compound 106 (): Features a (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl group linked to a complex phenyl-methanone substituent. The stereochemistry (R-configuration) and bulky aromatic groups (e.g., benzimidazol-piperidinyl) enhance binding to parasitic targets (e.g., malaria PfATP4), achieving 71% yield and distinct physical properties (m.p. 113–115°C; Rf 0.44) .

Substituent-Driven Functional Differences

The 1-phenylcyclopropyl group in the target compound introduces rigidity and metabolic stability due to the cyclopropane ring’s strain resistance to enzymatic cleavage. In contrast:

  • Methyl 2-(2-methyl-1H-indol-3-yl)acetate (): A C₁₂H₁₃NO₂ isomer with an indole-acetate scaffold, favoring interactions with serotonin receptors but lacking the bicyclic core’s conformational restraint .
  • 5-Isopropyl-1H-indole-2-carboxylic acid: Polar carboxylic acid group enables salt formation for improved bioavailability, diverging from the methanone’s ketone-mediated reactivity .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates both oxygen and nitrogen atoms, which may contribute to its biological activity. The molecular formula is C15H17N1O1C_{15}H_{17}N_{1}O_{1}, and it has a molecular weight of approximately 241.31 g/mol.

Pharmacological Properties

Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan have shown various pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Analgesic Effects : Similar compounds have been documented to possess analgesic properties, indicating potential use in pain management.
  • Neuroprotective Effects : The bicyclic structure may offer neuroprotective benefits, which are currently under investigation in preclinical studies.

The precise mechanisms through which this compound exerts its effects are still being elucidated, but potential pathways include:

  • Interaction with Neurotransmitter Systems : The compound may modulate neurotransmitter systems such as serotonin and dopamine.
  • Inhibition of Specific Enzymes : It could act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antidepressant Effects :
    • A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of bicyclic compounds exhibited significant antidepressant-like behavior in rodent models, suggesting a similar potential for 2-Oxa-5-azabicyclo[2.2.1]heptan .
  • Neuroprotection in Zebrafish Models :
    • Research utilizing zebrafish embryos has shown that similar compounds can provide neuroprotective effects against toxic substances, indicating a promising avenue for further exploration with 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives .
  • Pain Management Studies :
    • Analgesic properties have been evaluated in various animal models, where compounds structurally related to 2-Oxa-5-azabicyclo[2.2.1]heptan have demonstrated significant pain relief outcomes compared to control groups .

Comparative Analysis with Related Compounds

A comparative analysis with other bicyclic compounds can provide insights into the unique biological activities of 2-Oxa-5-azabicyclo[2.2.1]heptan:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptaneC₅H₉NO99.13 g/molNeuroprotective
3-(furylmethylamino)-N-R-pyrrolidineC₁₁H₁₅N₃O205.25 g/molAntidepressant
7-Oxa-bicyclo[2.2.1]hepteneC₇H₉NO125.15 g/molAnalgesic

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